(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
Overview
Description
(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is a complex organic compound characterized by the presence of multiple functional groups, including a thiourea moiety and trifluoromethyl-substituted phenyl rings
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria .
Mode of Action
It is known that thiourea derivatives can activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria , suggesting that they may interfere with bacterial growth and replication pathways.
Pharmacokinetics
In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via oxidation of the benzylic position . This suggests that the compound might undergo similar metabolic transformations.
Result of Action
Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria , suggesting that they may have bactericidal effects.
Action Environment
The high electronegativity and large steric hindrance of similar compounds have been reported to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that the compound might exhibit similar behavior under certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Thiourea Intermediate: The reaction between 3,5-bis(trifluoromethyl)phenyl isocyanate and an appropriate amine under controlled conditions leads to the formation of the thiourea intermediate.
Coupling with Benzhydryl and Trimethylbutanamide Moieties: The thiourea intermediate is then coupled with benzhydryl chloride and N,3,3-trimethylbutanamide in the presence of a suitable base and solvent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but lacks the benzhydryl and trimethylbutanamide moieties.
3,5-Bis(trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of the target compound.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Shares the trifluoromethyl-substituted phenyl ring but differs in the functional groups attached.
Uniqueness
The uniqueness of (S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiourea moiety and the trifluoromethyl-substituted phenyl rings makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40)/t24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDZXYJAOQFRH-XMMPIXPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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